

In-depth Technical Guide: (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

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Compound of Interest

Compound Name: (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical compound **(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone**. Due to the limited availability of public domain spectral and synthesis data for this specific molecule, this guide focuses on the compilation of its fundamental properties and presents a generalized experimental workflow for its synthesis and characterization based on common organic chemistry principles. The aim is to equip researchers with a foundational understanding for further investigation.

Introduction

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone, with the Chemical Abstracts Service (CAS) registry number 742085-70-7, is a heterocyclic compound containing a brominated pyridine ring attached to a pyrrolidine moiety through a ketone functional group. Its molecular formula is $C_{10}H_{11}BrN_2O$, and it has a molecular weight of 255.11 g/mol. The presence of the bromopyridine scaffold makes it a potential building block in medicinal chemistry and materials science, offering a reactive site for cross-coupling reactions and further functionalization.

Physicochemical Properties

A summary of the basic physicochemical properties of **(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone** is provided below. It is important to note that detailed experimental spectral data is not readily available in public scientific literature.

Property	Value
CAS Number	742085-70-7
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ O
Molecular Weight	255.11 g/mol
Canonical SMILES	C1CCN(C1)C(=O)C2=NC=C(C=C2)Br

Hypothetical Synthesis Protocol

A plausible synthetic route for **(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone** involves the amidation of a 5-bromopicolinic acid derivative with pyrrolidine. The following is a generalized experimental protocol:

3.1. Materials and Methods

- 5-Bromopicolinic acid
- Pyrrolidine
- Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Triethylamine (TEA) or another suitable base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer

- Rotary evaporator
- Silica gel for column chromatography
- NMR spectrometer, Mass spectrometer, IR spectrometer

3.2. Procedure

- **Activation of Carboxylic Acid:** To a solution of 5-bromopicolinic acid in anhydrous DCM, slowly add thionyl chloride at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromopicolinoyl chloride.
- **Amidation:** Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a solution of pyrrolidine and triethylamine in anhydrous DCM. Add the pyrrolidine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- **Work-up:** Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone**.

Proposed Characterization Workflow

The successful synthesis of **(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone** would be confirmed through a series of spectroscopic analyses. The expected, though currently unavailable, data from these analyses are outlined below.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the pyrrolidine ring. The aromatic protons will appear in the

downfield region, while the aliphatic protons of the pyrrolidine ring will be in the upfield region.

- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the bromopyridine ring, and the carbons of the pyrrolidine ring.

4.2. Mass Spectrometry (MS)

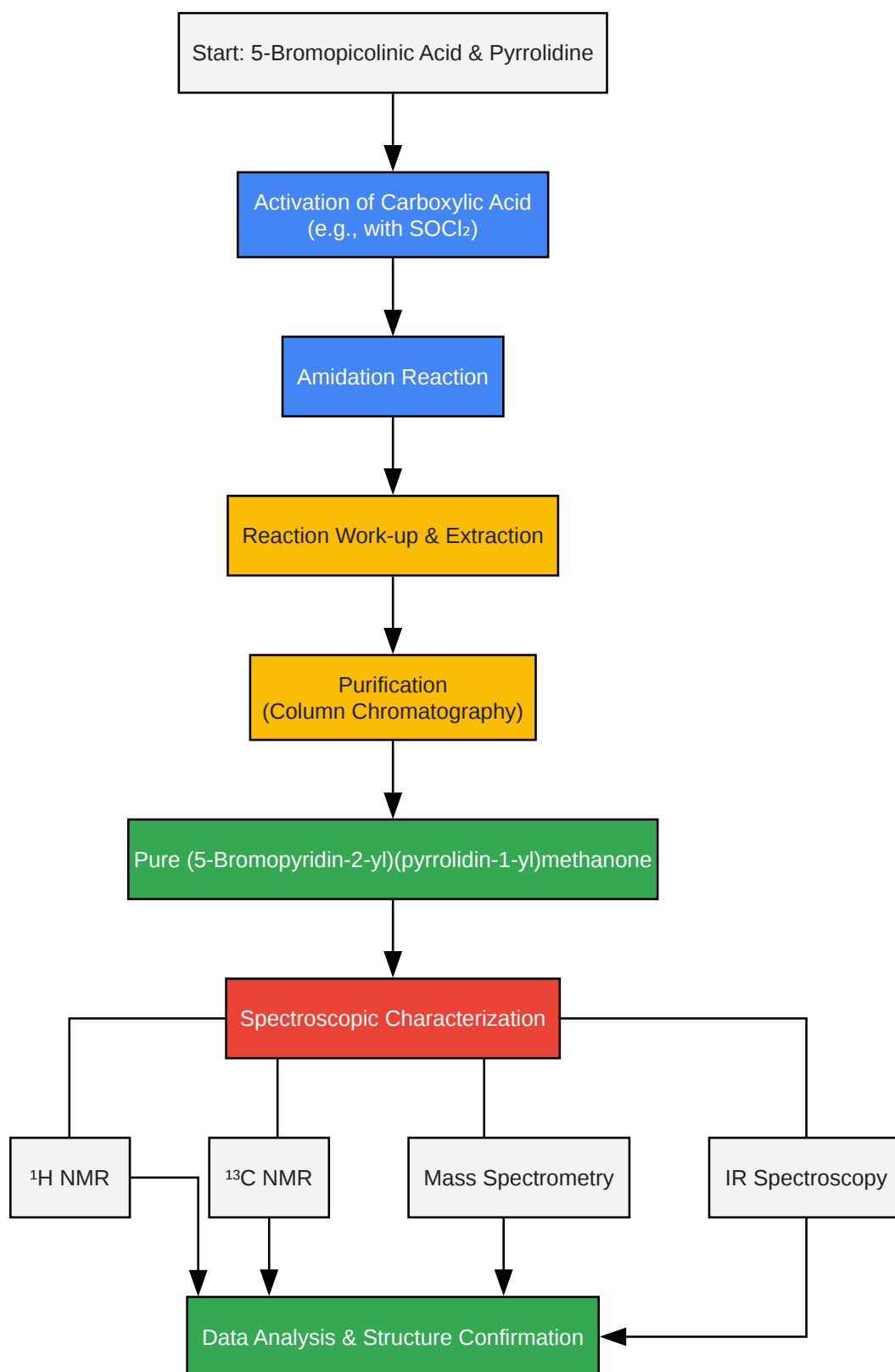
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak $[\text{M}]^+$ and/or a protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio for ^{79}Br and ^{81}Br) should be observable in the mass spectrum.

4.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. A strong absorption band characteristic of the $\text{C}=\text{O}$ (ketone) stretching vibration is expected, typically in the range of $1630\text{-}1680\text{ cm}^{-1}$.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of **(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone**.



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Caption: Synthesis and Characterization Workflow.

Conclusion

While a comprehensive dataset for **(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone** is not currently available in the public domain, this guide provides a foundational framework for its synthesis and characterization. The proposed methodologies are based on established chemical principles and offer a starting point for researchers interested in exploring the properties and potential applications of this compound. Further experimental investigation is required to establish a definitive spectral database and detailed synthesis protocols.

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